molecular formula C18H18ClF3N4O2 B2953741 2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 2034262-97-8

2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2953741
CAS No.: 2034262-97-8
M. Wt: 414.81
InChI Key: HTPXLEYIZSFORO-UHFFFAOYSA-N
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Description

The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a central ethanone group bridging two key moieties:

  • A 3-chloro-4-methoxyphenyl group: This aromatic ring provides electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, influencing electronic and steric properties.

Below, we compare its structural and functional attributes with analogs reported in the literature.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-12(8-13(14)19)9-17(27)26-6-4-25(5-7-26)16-10-15(18(20,21)22)23-11-24-16/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXLEYIZSFORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClF3N2OC_{21}H_{20}ClF_3N_2O, with a molecular weight of approximately 407.81 g/mol. The structure features a chloro-substituted methoxyphenyl moiety linked to a piperazine derivative, which is further substituted with a trifluoromethyl-pyrimidine group. This unique structure suggests potential interactions with biological targets.

Research indicates that compounds with similar structural motifs often exhibit activity through modulation of various signaling pathways. For instance, derivatives containing piperazine and pyrimidine rings have been shown to interact with neurotransmitter receptors and kinases, potentially influencing neuropharmacological responses and anti-inflammatory pathways.

1. Anti-inflammatory Effects

Recent studies have demonstrated that compounds structurally related to the target molecule can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, derivatives have shown significant reductions in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations. This suggests that the compound may be effective in managing inflammation-related disorders by downregulating pro-inflammatory mediators .

2. Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest regarding its potential cytotoxic effects on cancer cell lines. For example, studies on similar pyrimidine derivatives have indicated their ability to induce cell cycle arrest and apoptosis in various cancer types, including breast and colorectal cancers. The specific interaction with cyclin-dependent kinases (CDKs) has been noted as a critical mechanism for inhibiting tumor growth .

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxicity of related compounds on various cancer cell lines, revealing IC50 values that suggest significant growth inhibition. For instance, compounds demonstrated IC50 values ranging from 0.25 μM to 0.5 μM against sensitive cancer cell lines, indicating promising therapeutic potential .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to assess the binding affinity of the compound to key targets such as iNOS and COX-2. The results indicated strong hydrophobic interactions, supporting the hypothesis that this compound could serve as a lead for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
Anti-inflammatoryInhibition of NO production
Reduced iNOS and COX-2 expression
AnticancerCytotoxicity against cancer cell lines
Induction of cell cycle arrest

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aromatic Substituent Variations

3-Chloro-4-methoxyphenyl vs. 4-Chloro-2-(trifluoromethyl)phenyl
  • Target Compound : The 3-chloro-4-methoxyphenyl group balances steric bulk and electronic effects. Methoxy enhances solubility, while chloro directs electrophilic interactions .
Fluorophenyl and Chlorophenyl Derivatives
  • Analog: [4-(3-Chlorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone () replaces methoxy with phenoxy, introducing a bulkier substituent that may hinder receptor binding .
  • Analog: 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () uses fluorophenyl, which offers smaller steric impact but stronger electron-withdrawing effects .

Heterocyclic Core Modifications

Pyrimidine vs. Thienopyrimidine
  • Target Compound : The pyrimidine core allows for planar π-π stacking interactions.
  • Analog: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine () incorporates a thienopyrimidine core, enhancing electron deficiency and altering binding kinetics .
Pyrimidine vs. Pyrazolopyrimidine
  • Analog : 2-(4-[[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl]-6-methyl-pyridin-3-yl]-acetic acid () uses a pyrazolopyrimidine, which introduces additional nitrogen atoms for hydrogen bonding but increases molecular weight .

Linker and Functional Group Variations

Ethanone vs. Methanone Linkers
  • Analog: [4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () uses a methanone linker with piperidine instead of piperazine, reducing basicity and altering spatial orientation .
Sulfonyl vs. Trifluoromethyl Groups

Additional Substituent Effects

Alkyl Chain Modifications
  • Analog: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () extends the alkyl chain to butanone, increasing flexibility and hydrophobicity .
Methylpiperazine vs. Piperazine

Data Tables: Comparative Physical and Structural Properties

Table 1: Physical Properties of Selected Analogs

Compound Name Rf Value Melting Point (°C) Molecular Weight (g/mol) Key Substituents Reference
[4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone 0.18 90–92 302.1042 Piperidine, pyrimidine
[4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone 0.31 N/A 211.0524 Tetrahydrofuran
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}(piperazin-1-yl)methanone N/A N/A ~450 Trifluoromethyl, methylpyrimidine

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Lipophilicity Example Compound Reference
Trifluoromethyl (pyrimidine) Decreases Increases Target Compound N/A
Sulfonyl (piperazine) Increases Decreases derivatives
Methoxy (phenyl) Increases Neutral Target Compound N/A

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